molecular formula C23H22N2O5 B14965288 butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate

butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate

Cat. No.: B14965288
M. Wt: 406.4 g/mol
InChI Key: HDFRJBVUJBODIV-UHFFFAOYSA-N
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Description

Butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate is a heterocyclic compound featuring a pyrroloquinolinone core fused with a tricyclic system. Key structural attributes include:

  • A 4-oxo (ketone) moiety at position 4, contributing to electrophilic reactivity.
  • A butyl 4-aminobenzoate substituent at position 5, linked via a carbonyl amino (-NH-C=O) group. This esterified side chain introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability.

The compound’s synthesis likely involves coupling reactions to form the amide bond and esterification steps for the butyl benzoate group. Structural confirmation could employ X-ray crystallography, utilizing software such as SHELX for refinement and analysis .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

butyl 4-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]benzoate

InChI

InChI=1S/C23H22N2O5/c1-2-3-13-30-23(29)15-7-9-16(10-8-15)24-21(27)18-20(26)17-6-4-5-14-11-12-25(19(14)17)22(18)28/h4-10,26H,2-3,11-13H2,1H3,(H,24,27)

InChI Key

HDFRJBVUJBODIV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate involves multiple steps, typically starting with the preparation of the core quinoline structure. The process includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl benzoate (CAS: 723258-93-3, ), a closely related analog.

Parameter Butyl 4-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate 4-Oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl benzoate
Molecular Formula C₂₄H₂₃N₃O₅ (inferred)¹ C₂₄H₁₇NO₃
Molar Mass (g/mol) ~433.46 (calculated) 367.40
Position 5 Substituent Butyl 4-aminobenzoate (amide-linked) Phenyl group
Position 6 Substituent Hydroxy (-OH) Benzoate ester (-O-CO-C₆H₅)
Key Functional Groups Hydroxy, ketone, amide, ester Ketone, ester, phenyl

Property Implications

  • However, the butyl ester in the target compound may offset this by introducing lipophilicity.
  • Reactivity : The amide linkage in the target compound offers hydrogen-bonding capability, which could stabilize interactions in biological systems. In contrast, the phenyl group in the analog () may prioritize π-π stacking interactions.
  • Synthetic Complexity : The target compound’s amide bond likely requires coupling reagents (e.g., EDC/HOBt), while the analog’s benzoate ester could be synthesized via direct esterification.

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